molecular formula C24H32O8 B117836 Estradiol-17beta-glucuronid CAS No. 1806-98-0

Estradiol-17beta-glucuronid

Katalognummer: B117836
CAS-Nummer: 1806-98-0
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: MTKNDAQYHASLID-QXYWQCSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Östradiol 17β-Glucuronid, auch bekannt als Östradiol 17β-D-glucuronid, ist ein konjugiertes Metabolit von Östradiol. Es wird in der Leber durch das Enzym UDP-Glucuronyltransferase gebildet, das Glucuronsäure an Östradiol anfügt. Dieser Prozess erhöht die Wasserlöslichkeit von Östradiol, was seine Ausscheidung im Urin durch die Nieren erleichtert . Östradiol 17β-Glucuronid ist eines der häufigsten Östrogenkonjugate und spielt eine bedeutende Rolle im Stoffwechsel und der Ausscheidung von Östrogenen .

Wirkmechanismus

Target of Action

Estradiol-17beta-glucuronide is a conjugated metabolite of estradiol . Its primary targets are the organic anion-transporting polypeptides (OATPs), specifically OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . These transporters play a crucial role in the transport of various endogenous and exogenous compounds across biological membranes .

Mode of Action

Estradiol-17beta-glucuronide interacts with its targets, the OATPs, by serving as a high-affinity substrate . This interaction facilitates the transport of the compound across biological membranes. The strength of the negative charge at the 17 or 3 position of the steroid conjugate is an important determinant of the affinity of a given steroid conjugate for OATP .

Biochemical Pathways

Estradiol-17beta-glucuronide is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . This process is part of the phase II drug metabolism pathway, which involves the conjugation of drugs or their metabolites with an endogenous substance, such as glucuronic acid, to increase their solubility for excretion .

Pharmacokinetics

Estradiol-17beta-glucuronide, once formed, is excreted in the urine by the kidneys . It has much higher water solubility than estradiol, which facilitates its excretion . When estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver, with a significant portion being converted to estradiol glucuronide . The elimination half-life of oral estradiol is 13 to 20 hours, whereas with intravenous injection, its elimination half-life is only about 1 to 2 hours .

Result of Action

The formation of estradiol-17beta-glucuronide and its subsequent excretion represent the body’s mechanism to eliminate estradiol, thereby regulating the levels of this hormone . The compound can also be converted back into estradiol, serving as a reservoir of estradiol that effectively extends its elimination half-life .

Action Environment

The action of estradiol-17beta-glucuronide is influenced by various environmental factors. For instance, the activity of the enzymes involved in its formation and the function of the transporters responsible for its excretion can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, genetic variations can influence the expression and function of these enzymes and transporters, thereby affecting the action of estradiol-17beta-glucuronide .

Biochemische Analyse

Biochemical Properties

Estradiol-17beta-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a high-affinity substrate for the organic anion-transporting polypeptide (OATP) . The preferred substrates for OATP are steroids with a strong 17- or 3-position anionic group .

Cellular Effects

Estradiol-17beta-glucuronide has significant effects on various types of cells and cellular processes. It has been shown to up-regulate energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also stimulates glycolytic metabolism in MCF-7 MCTS .

Molecular Mechanism

Estradiol-17beta-glucuronide exerts its effects at the molecular level through various mechanisms. It is transported into prostate gland, testis, and breast cells by OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . The ABC transporters MRP2, MRP3, MRP4, and BCRP, as well as several other transporters, have been found to transport estradiol glucuronide out of cells .

Temporal Effects in Laboratory Settings

The effects of Estradiol-17beta-glucuronide change over time in laboratory settings. It induces cholestasis in vivo, with endocytic internalization of the canalicular transporters multidrug resistance-associated protein 2 (Abcc2) and bile salt export pump (Abcb11) being a key pathomechanism . Cyclic AMP (cAMP) prevents cholestasis by targeting these transporters back to the canalicular membrane .

Dosage Effects in Animal Models

The effects of Estradiol-17beta-glucuronide vary with different dosages in animal models. For example, 17α-Estradiol, a less-feminising enantiomer of 17β-estradiol, has been shown to prolong lifespan and improve metabolic health in a sex-specific manner in male, but not in female mice .

Metabolic Pathways

Estradiol-17beta-glucuronide is involved in various metabolic pathways. It is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is then excreted in the urine by the kidneys .

Transport and Distribution

Estradiol-17beta-glucuronide is transported and distributed within cells and tissues. It is transported into prostate gland, testis, and breast cells by OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . The ABC transporters MRP2, MRP3, MRP4, and BCRP, as well as several other transporters, have been found to transport estradiol glucuronide out of cells .

Subcellular Localization

It is known that it induces endocytic internalization of the canalicular transporters Abcc2 and Abcb11 , suggesting a role in intracellular transport processes.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Östradiol 17β-Glucuronid wird in der Leber durch die enzymatische Wirkung von UDP-Glucuronyltransferase synthetisiert. Dieses Enzym katalysiert den Transfer von Glucuronsäure von UDP-Glucuronsäure auf Östradiol, wodurch Östradiol 17β-Glucuronid gebildet wird . Die Reaktionsbedingungen umfassen typischerweise physiologischen pH-Wert und Temperatur, da sie natürlich im Körper stattfinden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Östradiol 17β-Glucuronid kann die Verwendung rekombinanter Enzyme oder mikrobieller Systeme beinhalten, die so konstruiert sind, dass sie UDP-Glucuronyltransferase exprimieren. Diese Systeme können optimiert werden, um große Mengen der Verbindung unter kontrollierten Bedingungen zu produzieren. Der Prozess kann eine Fermentation beinhalten, gefolgt von Reinigungsschritten zur Isolierung des gewünschten Produkts.

Chemische Reaktionenanalyse

Arten von Reaktionen

Östradiol 17β-Glucuronid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

    Hydrolyse: β-Glucuronidase-Enzym, physiologischer pH-Wert und Temperatur.

    Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte gebildet

Analyse Chemischer Reaktionen

Types of Reactions

Estradiol 17B glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Östradiol 17β-Glucuronid kann mit anderen Östrogenkonjugaten verglichen werden, wie z. B.:

Östradiol 17β-Glucuronid ist einzigartig in seiner hohen Wasserlöslichkeit und seiner Rolle als langlebiges Reservoir für Östradiol im Körper . Diese Eigenschaft macht es besonders wichtig für die Pharmakokinetik der oralen Östradiol-Verabreichung .

Biologische Aktivität

Estradiol-17beta-glucuronide (E17G) is a significant metabolite of estradiol, primarily formed through the glucuronidation process mediated by various UDP-glucuronosyltransferases (UGTs). This compound plays a crucial role in estrogen metabolism and has been implicated in various biological activities, including its effects on liver function and cholestasis. This article explores the biological activity of E17G, focusing on its mechanisms of action, effects on liver physiology, and implications in disease states.

Formation and Metabolism

E17G is produced from β-estradiol through the action of UGT enzymes, particularly UGT1A3, UGT1A4, UGT1A10, UGT2A1, UGT2B7, and UGT2B17. These enzymes are expressed in the liver and extrahepatic tissues, with distinct kinetics observed across species. For instance, human liver microsomes exhibit biphasic kinetics for E17G formation, indicating the involvement of multiple UGT isoforms . The Km values for high-affinity enzymes in human liver and small intestine are approximately 1.79 µM and 1.12 µM, respectively .

Biological Activity and Mechanisms

Cholestatic Effects:
E17G has been identified as a potent cholestatic agent. Studies have demonstrated that it induces acute cholestasis in rat models by causing endocytic internalization of key canalicular transporters such as the bile salt export pump (Bsep) and multidrug resistance-associated protein 2 (Mrp2) . This internalization disrupts bile flow and impairs the transport of bile salts, leading to cholestasis. The involvement of classical protein kinase C (cPKC) and estrogen receptor alpha (ERα) pathways has been established, with cPKC activation preceding ERα activation during E17G-induced cholestasis .

Liver Toxicity:
The hepatotoxic effects of E17G manifest through several mechanisms. It can cause swelling of hepatocytes and blockage of bile canaliculi, contributing to liver dysfunction . The compound's ability to alter the localization of transport proteins like Bsep is critical in understanding its impact on hepatic function . Furthermore, E17G's role in promoting tumor formation via estrogenic pathways has been highlighted, indicating its potential involvement in carcinogenesis linked to estradiol metabolism .

Case Studies

Several studies have explored the implications of E17G in various contexts:

  • Intrahepatic Cholestasis of Pregnancy: E17G has been associated with intrahepatic cholestasis during pregnancy, suggesting that elevated levels may contribute to this condition through similar mechanisms observed in experimental models .
  • Estrogen Receptor Modulation: In vitro studies have shown that E17G can activate ERα in hepatocytes, leading to altered gene expression profiles associated with liver function and cellular proliferation .

Research Findings

Research findings indicate that the biological activity of E17G is complex and multifaceted:

Study Key Findings
Identified multiple UGT isoforms involved in E17G formation with distinct kinetics across species.
Demonstrated acute cholestatic effects in rats through endocytic internalization of Bsep and Mrp2.
Highlighted changes in Bsep localization contributing to impaired bile flow.
Discussed liver toxicity mechanisms involving swelling and blockage of bile canaliculi.
Suggested a role for E17G in estrogen-mediated tumor formation processes.
Linked elevated E17G levels to intrahepatic cholestasis during pregnancy.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKNDAQYHASLID-QXYWQCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862756
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806-98-0
Record name Estradiol 17β-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol-17beta-glucuronide
Reactant of Route 2
Estradiol-17beta-glucuronide
Reactant of Route 3
Estradiol-17beta-glucuronide
Reactant of Route 4
Estradiol-17beta-glucuronide
Reactant of Route 5
Estradiol-17beta-glucuronide
Reactant of Route 6
Estradiol-17beta-glucuronide
Customer
Q & A

ANone: E217G heavily relies on transporter proteins for its movement and elimination within the body. Several transporters have been identified as playing crucial roles in this process:

  • Organic Anion Transporting Polypeptides (OATPs): These transporters facilitate the uptake of E217G into cells. Studies have shown that OATP1B1, OATP-B, and OAT-4 are involved in the uptake of E217G in the liver and placenta.
  • Organic Anion Transporters (OATs): Primarily known for their role in renal excretion, OATs, particularly Oat1 and Oat3, have been implicated in the renal secretion of E217G in rats.
  • Multidrug Resistance-associated Proteins (MRPs): These efflux transporters contribute to the removal of E217G from cells. Although the specific roles of MRP1 and MRP2 in E217G efflux from the central nervous system are unclear, research suggests that MRP4 and MRP5 might be involved.

A: Yes, there is a significant difference in the urinary excretion of E217G between male and female rats. Male rats exhibit significantly lower urinary clearance of E217G compared to female rats. This discrepancy is attributed to gender-specific regulation of Oatp1, an organic anion transporting polypeptide responsible for E217G reabsorption in the kidneys. Studies suggest that testosterone plays a role in this regulation, as orchidectomy in male rats increases E217G urinary excretion, while testosterone administration in females reduces it.

A: The choroid plexus acts as a crucial site for removing xenobiotics, including E217G, from the cerebrospinal fluid. Research suggests that rOat3 (rat organic anion transporter 3) might be involved in E217G uptake by the choroid plexus, contributing to its clearance from the cerebrospinal fluid.

A: Oatp1c1, a transporter found in the blood-brain barrier, displays atypical transport kinetics for both T4 (thyroxine) and E217G. This means that the transporter interacts with these substrates at multiple binding sites with varying affinities. As a result, E217G can inhibit T4 transport by Oatp1c1 in a complex manner, potentially impacting thyroid hormone levels in the brain.

A: No, studies have shown that the uptake of E217G does not differ significantly between periportal and perivenous hepatocytes, suggesting a lack of zonal heterogeneity in its hepatic uptake. Both sodium-dependent and sodium-independent transport systems contribute to E217G uptake in the liver.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.